7-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid
Overview
Description
7-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique imidazo[1,5-a]pyridine core, which is known for its versatile chemical properties and potential biological activities .
Preparation Methods
The synthesis of 7-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid typically involves a multi-step process. One common synthetic route starts with the commercially available 7-bromoimidazo[1,5-a]pyridine. This compound undergoes a Vilsmeier–Haack reaction in the presence of dimethylformamide (DMF) and phosphorus oxychloride to yield the corresponding aldehyde
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale-up, such as the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity.
Chemical Reactions Analysis
7-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the imidazo[1,5-a]pyridine ring can be substituted with different nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization Reactions: The imidazo[1,5-a]pyridine core can be further functionalized through cyclization reactions, leading to the formation of more complex heterocyclic structures.
Common reagents used in these reactions include halogenating agents, oxidizing agents like TBHP (tert-Butyl hydroperoxide), and various catalysts to facilitate the transformations. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its potential biological activity.
Mechanism of Action
The mechanism of action of 7-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural modifications .
Comparison with Similar Compounds
7-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid can be compared with other imidazo[1,5-a]pyridine derivatives, such as:
Imidazo[1,5-a]pyridine-3-carboxamide: This compound has similar structural features but differs in its functional groups, leading to distinct biological activities.
Imidazo[1,2-a]pyridine derivatives: These compounds have a different ring fusion pattern, which can result in varied chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the carboxylic acid group, which can influence its solubility, reactivity, and interaction with biological targets.
Properties
IUPAC Name |
7-bromoimidazo[1,5-a]pyridine-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-5-1-2-11-4-10-7(8(12)13)6(11)3-5/h1-4H,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSEPSRDRIXLNHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=NC(=C2C=C1Br)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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